5-Chloro-1H-indene
Overview
Description
5-Chloro-1H-indene is an organic compound with the molecular formula C9H7Cl . It has an average mass of 150.605 Da and a monoisotopic mass of 150.023621 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon ring with a chlorine atom attached . It has a density of 1.2±0.1 g/cm3, a boiling point of 228.7±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .
Physical And Chemical Properties Analysis
This compound has a molar refractivity of 42.9±0.3 cm3, a polarizability of 17.0±0.5 10-24 cm3, and a surface tension of 45.1±3.0 dyne/cm . It also has a molar volume of 123.8±3.0 cm3 .
Scientific Research Applications
Synthesis of Indene Derivatives
5-Chloro-1H-indene serves as a foundational chemical in synthesizing novel indene derivatives. For instance, Shershnev et al. (2022) demonstrated that reactions of certain chlorinated compounds with arenes in Brønsted superacid CF3SO3H afford 3-methyl-1-trichloromethylindenes, showcasing a novel class of indene derivatives. This process involves hydroarylation and cyclization, highlighting the compound's reactivity and utility in organic synthesis (Shershnev, I. A., Boyarskaya, I., & Vasilyev, A., 2022). Similarly, Khan and Wirth (2009) synthesized 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization, further emphasizing the compound's role in facilitating complex cyclization reactions leading to diverse indene-based structures (Khan, Z., & Wirth, T., 2009).
Catalytic Applications
Research into this compound derivatives has also extended into the realm of catalysis. Wechsler et al. (2006) explored Rh(I) and Ir(i) derivatives of a P(S),N-substituted indene ligand, revealing insights into their synthetic, structural, and catalytic properties, particularly in alkene hydrosilylation studies. This work demonstrates the potential of indene derivatives in catalyzing chemical transformations, offering a foundation for future catalytic system developments (Wechsler, D., Myers, A., McDonald, R., Ferguson, M., & Stradiotto, M., 2006).
Material Science and Molecular Building Blocks
Doddipatla et al. (2021) highlighted an unusual pathway for the formation of indene via a bimolecular reaction, suggesting its potential as a molecular building block for non-planar polycyclic aromatics and fullerenes. This study underscores the importance of understanding the low-temperature chemistry of carbon, including this compound derivatives, in the galaxy's carbon cycle, which has implications for materials science and astrochemistry (Doddipatla, Srinivas et al., 2021).
Safety and Hazards
5-Chloro-1H-indene is classified as a warning substance . It has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-chloro-1h-indene, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-indene, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Cellular Effects
Indole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they have been found to have inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-chloro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGBPWSONPHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585782 | |
Record name | 5-Chloro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-51-2 | |
Record name | 5-Chloro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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